molecular formula C6H7N5 B1329513 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5326-80-7

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1329513
CAS RN: 5326-80-7
M. Wt: 149.15 g/mol
InChI Key: BBEHITOHXPPLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C6H7N5 . It has a molecular weight of 149.16 and is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of pyrazolopyrimidine triazole derivative from a 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The InChI code for 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is 1S/C6H7N5/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H3,7,8,9,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine are not detailed in the search results, the compound has been used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a solid at room temperature . It has a molecular weight of 149.16 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives : The synthesis of functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including the production of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been explored. These compounds exhibit various pharmacological activities, and the synthesized compound's structure was confirmed using several analytical techniques (Ogurtsov & Rakitin, 2021).

  • Three-Component Synthesis : A method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using a three-component microwave-assisted process has been developed. This method is notable for its pot- and step-economy, as well as the ease of product isolation, and contributes to the development of derivatives with potential pharmacological importance (Ng, Tiekink & Dolzhenko, 2022).

Biological Activities and Applications

  • Anticancer Properties : Some studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines derivatives for anticancer and anti-5-lipoxygenase activities. Such derivatives have shown promising results in cytotoxic and enzyme inhibition assays, indicating potential for therapeutic applications (Rahmouni et al., 2016).

  • Antibacterial Agents : The development and structure-activity relationship analysis of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines as potential antibacterial agents have been explored. These derivatives showed moderate to good inhibitory effects against various pathogenic bacteria, suggesting their potential as antimicrobial agents (Beyzaei et al., 2017).

  • Synthesis and Evaluation as Acetylcholinesterase Inhibitors : Research has also been conducted on synthesizing N-alkylated pyrazolo[3,4‐d]pyrimidine analogs and evaluating their inhibition properties for acetylcholinesterase and carbonic anhydrase, which are enzymes relevant in various neurological disorders. This line of research contributes to the understanding of these compounds' potential in treating related diseases (Aydin et al., 2021).

Future Directions

The potential of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives in cancer treatment is a promising area of research . Further studies are needed to optimize these compounds and evaluate their efficacy and safety in clinical settings.

properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEHITOHXPPLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NNC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201382
Record name 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

5326-80-7
Record name 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5326-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5326-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QTH2E8XKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Citations

For This Compound
6
Citations
YAMM Elshaier, MA Shaaban, MK Abd El Hamid… - Bioorganic & Medicinal …, 2017 - Elsevier
A new series of pyrazolo[3,4-d]pyrimidines tethered with nitric oxide (NO) producing functionality was designed and synthesized. Sulforhodamine B (SRB) protein assay revealed that …
Number of citations: 32 www.sciencedirect.com
M Kasula, R Samunuri, H Chakravarty… - … and Nucleic Acids, 2016 - Taylor & Francis
Carbocyclic nucleosides are considered as nucleoside mimetic having high therapeutic potentials, however diverse exploration is still limited due to their synthetic difficulties. The major …
Number of citations: 6 www.tandfonline.com
M Kasula, M Toyama, R Samunuri, F Rozy… - Bioorganic & Medicinal …, 2016 - Elsevier
The potential antiviral activity of aristeromycin type of derivatives (I) is limited by associated toxicity due to its possible 5′-O-phosphorylation and S-adenosyl-l-homocysteine hydrolase (…
Number of citations: 3 www.sciencedirect.com
ZM Nofal, MI El-Zahar, RS Gouhar - journals.ekb.eg
CONDENSATION of 5-amino-1-[4-(1,2,3,4-tetrahydronaphthalen-7-yl) thiazol-2-yl]-1 H-pyrazole-4-carbonitrile (3) with different reagents such as triethylorthoformate, ethyl chloroformate …
Number of citations: 3 journals.ekb.eg
N Kaur, N Yadav, Y Verma - Synthetic Communications, 2023 - Taylor & Francis
Heterocycles represent the most important and diverse variety of natural products. Nowadays there are plenty of heterocycles that are known, the quantity is growing unexpectedly …
Number of citations: 3 www.tandfonline.com
W Liu, X Yang, ZZ Zhou, CJ Li - Chem, 2017 - cell.com
Heteroarene methylation utilizing a cheap and safe methylation source without involving transition metals represents an important yet challenging objective. Here, a simple and clean …
Number of citations: 145 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.